2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
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Overview
Description
2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core substituted with a benzylpiperidine moiety and two methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is attached through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to facilitate specific steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzylpiperidine moiety or the phthalazinone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the phthalazinone core could modulate enzyme activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the phthalazinone core.
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: Another compound with structural similarities, including the benzylpiperidine and methoxy groups.
Uniqueness
2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its combination of the phthalazinone core and benzylpiperidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-20-9-8-19-15-24-26(23(27)21(19)22(20)29-2)16-25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3 |
InChI Key |
AJVNJFWTBXIIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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